(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid
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Overview
Description
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is designed to target and bind to apoptotic (dying) cells, making it a valuable tool for studying cell death in various diseases, including cancer, myocardial infarction, and cerebral stroke.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid involves several steps. The starting material is typically 2-(5-fluoropentyl)-2-methyl malonic acid , which is then labeled with fluorine-18 (18F). The labeling process usually involves nucleophilic substitution reactions where the fluorine-18 is introduced into the compound.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped with radiochemistry laboratories. The process involves the production of fluorine-18, which is typically generated in a cyclotron. The labeled compound is then synthesized and purified using automated synthesis modules to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: primarily undergoes nucleophilic substitution reactions for its labeling with fluorine-18.
Common Reagents and Conditions
The common reagents used in the synthesis include fluorine-18 fluoride (18F-F) and various solvents and bases to facilitate the substitution reaction. The reaction conditions typically involve controlled temperatures and specific reaction times to ensure efficient labeling.
Major Products Formed
The major product of this synthesis is the This compound , which is then purified to remove any unreacted starting materials and by-products.
Scientific Research Applications
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in PET imaging to monitor apoptosis in various diseases. This compound helps researchers visualize and quantify cell death, providing valuable insights into disease progression and treatment efficacy.
Mechanism of Action
The compound exerts its effects by binding to apoptotic cells. The fluorine-18 label allows for the detection of these cells using PET imaging. The molecular targets include phosphatidylserine, a molecule exposed on the surface of apoptotic cells, and the compound's binding affinity to these targets facilitates its use in imaging.
Comparison with Similar Compounds
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is unique in its ability to specifically target apoptotic cells. Similar compounds used in PET imaging include 18F-FDG (fluorodeoxyglucose) , which targets glucose metabolism, and 18F-FLT (fluorothymidine) , which targets cell proliferation. This compound is specifically designed for apoptosis imaging, making it distinct in its application.
Conclusion
This compound: is a valuable radiotracer for PET imaging, particularly in the study of apoptosis. Its synthesis involves specialized techniques and equipment, and it plays a crucial role in advancing our understanding of various diseases. Its unique targeting mechanism sets it apart from other PET tracers, making it an essential tool in medical research.
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Properties
CAS No. |
1236354-10-1 |
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Molecular Formula |
C9H15FO4 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(5-(18F)fluoranylpentyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14)/i10-1 |
InChI Key |
BOYGOAXVKOOCKN-LMANFOLPSA-N |
Isomeric SMILES |
CC(CCCCC[18F])(C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCCCCF)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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